3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile

Catalog No.
S7249066
CAS No.
M.F
C15H14FN3
M. Wt
255.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]met...

Product Name

3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile

IUPAC Name

3-fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile

Molecular Formula

C15H14FN3

Molecular Weight

255.29 g/mol

InChI

InChI=1S/C15H14FN3/c1-11-13(3-2-6-19-11)9-18-10-14-5-4-12(8-17)7-15(14)16/h2-7,18H,9-10H2,1H3

InChI Key

OMFQRJOOLZRJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CNCC2=C(C=C(C=C2)C#N)F
FMPMN is a member of a class of compounds known as benzamides. This compound consists of a benzene ring, a nitrile group, and a fluorine atom with a pyridine-methyl-amine-methyl side chain. The synthesis and characterization of FMPMN were first reported in a 2015 research article by Wang et al.
FMPMN has a molecular formula of C18H16FN3 with a molecular weight of 297.34 g/mol. It has a melting point of 144-146 ℃ and a boiling point of 448.3 ℃. FMPMN is a crystalline powder that is slightly soluble in water but readily soluble in organic solvents such as DMSO, DMF, and ethanol. This compound is stable in ambient conditions and can be safely stored at room temperature.
FMPMN can be synthesized in a variety of ways, including via Suzuki coupling reaction, which involves the reaction of 3-fluoro-4-bromobenzonitrile with 2-methyl pyridine-3-boronic acid pinacol ester in the presence of a palladium catalyst. Other methods of synthesis involve using benzylamino pyridines as precursors. The synthesized product can be characterized via a variety of methods, including NMR spectroscopy, FTIR, and mass spectrometry.
Several analytical methods can be employed to detect and quantify FMPMN in various matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
FMPMN has shown promising results in vitro as a potential anti-inflammatory and anti-cancer agent. It selectively inhibits the activation of NF-κB, a transcription factor responsible for the expression of several cytokines and anti-apoptotic genes, thus inducing apoptosis in cancer cells. FMPMN has also been reported to exhibit inhibitory activity against several kinases, including JAK and PTK6.
FMPMN has been shown to have low toxicity in in vitro and in vivo studies. It has been deemed safe for use in scientific experiments at concentrations up to 100 µM in various cell lines.
FMPMN has potential applications in several areas of scientific research, including cancer and inflammation research, drug discovery, and medicinal chemistry. It can be used as a lead compound for the development of new anti-inflammatory and anti-cancer drugs.
Several research groups are currently investigating the potential of FMPMN as a therapeutic agent for various diseases. However, many of these studies are still in the pre-clinical stage, and more research is needed before any clinical application can be realized.
FMPMN has potential implications in several fields of research and industry, including pharmaceuticals, agrichemicals, and electronics. It can be used as a building block for the synthesis of novel drugs and agrochemicals. Furthermore, the presence of the pyridyl group in FMPMN makes it a promising candidate for the development of new OLEDs and optoelectronic devices.
Limitations:
Despite the promising results obtained from in vitro studies, FMPMN's effectiveness in vivo has not been fully explored. Furthermore, FMPMN's limited solubility and metabolic stability may limit its potential as a therapeutic agent.
Several future directions can be taken in the field of FMPMN research. These include:
1. Exploring FMPMN's potential as a lead compound for the development of new anti-inflammatory and anti-cancer drugs.
2. Investigating the metabolic fate of FMPMN in vivo to improve its pharmacokinetics.
3. Developing new synthetic routes to improve the yield and purity of FMPMN.
4. Exploring FMPMN's potential applications in the development of new optoelectronic devices.
5. Investigating the efficacy of FMPMN in combination with other chemotherapeutic agents for the treatment of cancer.
6. Designing FMPMN derivatives to improve solubility and stability.
In conclusion, 3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile is a promising compound with potential applications in several areas of scientific research and industry. Further research is needed to fully explore its potential as a therapeutic agent, but the current state of research suggests that FMPMN represents a promising building block for the development of new drugs and optoelectronic devices.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.11717562 g/mol

Monoisotopic Mass

255.11717562 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-27-2023

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